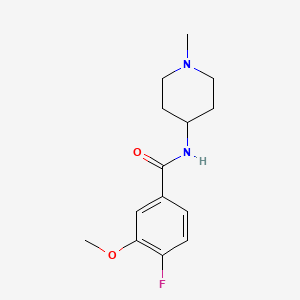

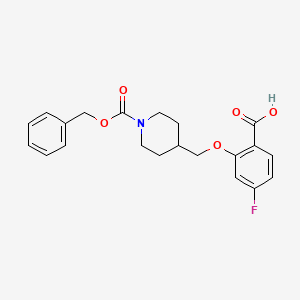

![molecular formula C16H14N4O B1412725 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088941-85-7](/img/structure/B1412725.png)

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Vue d'ensemble

Description

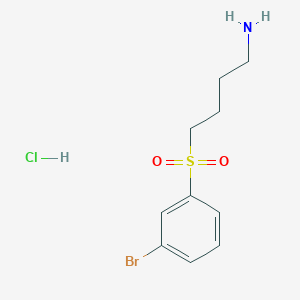

The compound “4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, another six-membered ring with one nitrogen atom . The molecule also has a methoxy group attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of a similar compound, 2-methoxy-4,6-diphenylnicotinonitrile, comprises a pyridine ring flanked by two phenyl rings . The spatial attributes of the molecule can be decoded using the three-dimensional Hirshfeld surface . Key interactions, such as π–π stacking and H⋯X contacts, play a crucial role in the crystal’s inherent stability and characteristics .Chemical Reactions Analysis

Pyrimidine compounds, like the one , have been shown to exhibit various chemical and biological applications . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .Applications De Recherche Scientifique

Neuroprotective Agent

This compound has shown potential as a neuroprotective agent . It’s being studied for its ability to protect neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The neuroprotective properties are evaluated through various assays such as cell viability, Elisa, qRT-PCR, western blotting, and molecular docking .

Anti-neuroinflammatory Activity

Inflammation of the nervous system can lead to or exacerbate neurodegenerative conditions. This compound has been evaluated for its anti-neuroinflammatory properties , showing promise in reducing inflammatory markers like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells .

Antimicrobial Activity

Chalcone derivatives, which are structurally related to this compound, have been recognized for their antimicrobial activity . They have been tested against various pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, showing good in vitro activities and interactions with key enzymes .

Anticancer Activity

The structural analogs of this compound, particularly chalcones, have been explored for their anticancer properties . These compounds can induce apoptosis and inhibit cell proliferation, making them potential candidates for cancer therapy .

Antioxidant Properties

Compounds with similar structures have been identified as potent antioxidants . They can neutralize free radicals and are being studied for their potential to protect cells from oxidative stress, which is implicated in various chronic diseases .

Material Science Applications

Derivatives of this compound have found applications in material science , particularly in the production of plastics, adhesives, and coatings. They contribute to improving thermal stability and flame resistance, and they’re used as antioxidants, ultraviolet absorbers, and flame retardants .

Synthesis of Bioactive Natural Products

The compound’s framework is useful for synthesizing a wide range of bioactive natural products . These products have diverse applications, including pharmaceuticals and polymers, due to their functional groups and reactive sites .

Cosmetic and Food Additive Formulation

Chalcones, closely related to this compound, are utilized in cosmetic and food additive formulations . They serve as ingredients due to their biological activities and are used in the treatment of viral disorders and cardiovascular diseases .

Orientations Futures

The future directions in the study of such compounds could involve further exploration of their synthesis pathways, mechanisms of action, and potential applications. For instance, there is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . Additionally, the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Propriétés

IUPAC Name |

4-[6-(4-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-21-13-5-2-11(3-6-13)14-7-4-12(10-19-14)15-8-9-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSYKKKZHIQRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester](/img/structure/B1412645.png)

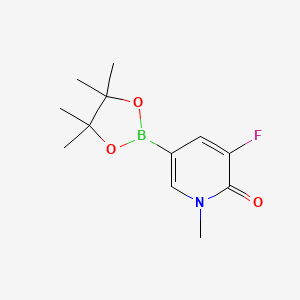

![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)

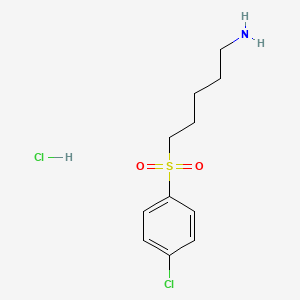

![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)

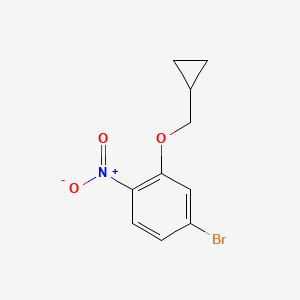

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)